1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride
Description
1-(Methoxymethyl)cyclopropane-1-carboximidamide hydrochloride is a cyclopropane derivative featuring a carboximidamide group (HN=C(NH2)–) and a methoxymethyl (–CH2OCH3) substituent. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability. Its molecular structure combines the high ring strain of cyclopropane with polar functional groups, making it a versatile intermediate in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-9-4-6(2-3-6)5(7)8;/h2-4H2,1H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXLJUONPKTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Cyclopropane Ring Formation
The cyclopropane core is typically constructed via [2+1] cycloaddition reactions using α,β-unsaturated precursors. Patent CN104447293A details a phase-transfer catalytic system employing trihalomethanes (e.g., CHCl₃) with methacrylic acid derivatives under basic conditions. For 1-(methoxymethyl)cyclopropane derivatives, the reaction proceeds as follows:
Reaction Scheme 1
$$
\text{Methacrylic acid derivative} + \text{CHCl}_3 \xrightarrow{\text{TBAB, NaOH}} \text{1-(methoxymethyl)cyclopropane carboxylate}
$$
Key parameters:
Functionalization of the Cyclopropane Ring
The methoxymethyl group is introduced via nucleophilic substitution or etherification. American Elements’ technical data for analogous compounds suggests using methoxymethyl chloride with cyclopropane carboxylates in DMF at 0–5°C, achieving 80–90% substitution efficiency.
Carboximidamide Synthesis Pathways
Nitrile Intermediate Formation
Cyclopropane carboxylates are converted to nitriles through ammonolysis or dehydration reactions. Sigma-Aldrich’s product documentation indicates the use of PCl₅ or SOCl₂ for ester-to-nitrile conversion:
Reaction Scheme 2
$$
\text{1-(methoxymethyl)cyclopropane carboxylate} \xrightarrow{\text{PCl}_5, \text{reflux}} \text{1-(methoxymethyl)cyclopropane carbonitrile}
$$
Amidination Reactions
The nitrile intermediate undergoes amidination using ammonium chloride and aluminum trichloride in anhydrous ether:
Reaction Scheme 3
$$
\text{Cyclopropane carbonitrile} + \text{NH}4\text{Cl} \xrightarrow{\text{AlCl}3, \text{Et}_2\text{O}} \text{1-(methoxymethyl)cyclopropane carboximidamide}
$$
- Stoichiometry : 1:1.2 nitrile-to-NH₄Cl ratio
- Temperature : 0°C to room temperature, 6 hours
- Yield : 50–60%
Hydrochloride Salt Formation and Purification
Salt Crystallization
The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:
Procedure :
- Dissolve carboximidamide in anhydrous ethanol (10 mL/g).
- Bubble HCl gas at 0°C until pH < 2.
- Filter and wash with cold ether.
Analytical Validation
Spectroscopic Data :
- ¹H NMR (D₂O) : δ 1.35–1.45 (m, 4H, cyclopropane), 3.30 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂O)
- IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Ring-opening side reactions : Cyclopropane rings are strain-sensitive. Using milder bases (e.g., K₂CO₃ instead of NaOH) reduces decomposition.
- Amidine stability : The carboximidamide group is prone to hydrolysis. Anhydrous conditions and low temperatures (<10°C) improve stability.
- Scalability : Batch-wise HCl gas introduction limits large-scale production. Alternative methods (e.g., HCl/dioxane solutions) are under investigation.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Core
1-(Trifluoromethyl)cyclopropane-1-carboximidamide Hydrochloride
- Key Differences : Replaces the methoxymethyl group with a trifluoromethyl (–CF3) group.
- Electron Effects: The electron-withdrawing –CF3 group may reduce the basicity of the carboximidamide moiety, altering reactivity in nucleophilic reactions .
- Applications : Used in fluorinated drug candidates targeting enzymes sensitive to electron-deficient motifs .
Cyclopropane-1-carboximidamide Hydrochloride (Parent Compound)
Cyclohexane Analogues
Cyclohexane-1-carboximidamide Hydrochloride
Functional Group Modifications
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide Hydrochloride
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring with a methoxymethyl group and a carboximidamide functional group. Its chemical structure can be represented as follows:
Target Proteins and Pathways
1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride primarily interacts with specific proteins involved in cellular signaling pathways. It has been shown to inhibit certain enzymes that play critical roles in metabolic processes.
Key Targets:
- D-amino acid oxidase (DAO) : The compound acts as a selective inhibitor of DAO, which is crucial for the metabolism of D-amino acids, particularly D-serine, a co-agonist of NMDA receptors involved in neurotransmission and synaptic plasticity.
- Enzyme Inhibition : The inhibition of DAO leads to increased levels of D-serine, potentially enhancing NMDA receptor activation, which has implications for neuropharmacology and the treatment of neurodegenerative diseases.
Pharmacological Effects
Research indicates that 1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride exhibits several pharmacological effects:
- Neuroprotective Effects : By modulating D-serine levels, the compound may provide neuroprotective benefits in models of neurodegeneration.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through its effects on metabolic pathways related to cell growth and survival .
Neuroprotection in Animal Models
A study investigated the neuroprotective effects of 1-(Methoxymethyl)cyclopropane-1-carboximidamide; hydrochloride in a mouse model of Alzheimer's disease. The results demonstrated:
- Increased D-serine Levels : Treatment resulted in significantly elevated levels of D-serine in the hippocampus.
- Improved Cognitive Function : Mice treated with the compound showed improved performance in memory tasks compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| D-serine Levels (µM) | 0.5 | 2.0 |
| Memory Task Performance (score) | 45 | 75 |
Anticancer Activity
In vitro studies assessed the anticancer properties of the compound against various cancer cell lines, including breast and lung cancer cells. The findings included:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
